BENGHE

Validation & Comparative
Check Availability & Pricing

Mass Spectrometry Fragmentation Pattern of
CAS 3153-44-4: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

3-Ox0-4-(4-
Compound Name:

Cat. No.: B1320834

methoxyphenyl)butanoic acid

Get Quote

Executive Summary & Compound Identity

CAS 3153-44-4 corresponds to 3-(4-methoxybenzoyl)propionic acid (also known as 4-(4-

methoxyphenyl)-4-oxobutanoic acid).[1] It is a critical keto-acid intermediate used in the

synthesis of heterocyclic pharmaceutical agents, including pyridazinones and COX-2 inhibitors.

Accurate mass spectrometric identification of this compound relies on distinguishing its

characteristic anisoyl acylium ion from structurally similar impurities and metabolic analogs.

Feature

Specification

Chemical Name

3-(4-Methoxybenzoyl)propionic acid

Molecular Formula C11H1204
Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0736 Da

Key Structural Motif

p-Methoxybenzoyl group linked to a propionic

acid tail
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Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal consistency checks (retention
time relative to standards and ion ratio stability).

GC-MS Electron lonization (El) Protocol

Best for structural elucidation and fingerprinting.
e Inlet Temperature: 250°C (Splitless mode to maximize sensitivity).
e Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.
e Oven Program: 80°C (1 min)
15°C/min
280°C (hold 5 min).

e lon Source: Electron Impact (70 eV), 230°C.
e Scan Range:m/z 50-300.

o Derivatization (Optional but Recommended): TMS derivatization (BSTFA + 1% TMCS)
improves peak shape by capping the carboxylic acid, shifting the parent ion by +72 Da
(Trimethylsilyl ester).

LC-ESI-MS Protocol

Best for biological matrices and impurity profiling.

Mobile Phase A: Water + 0.1% Formic Acid (Enhances protonation for +ve mode).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 min.

lonization: Electrospray lonization (ESI) in Positive and Negative modes.[2][3]

o Positive Mode: Focus on [M+H]* and in-source fragments.
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o Negative Mode: Focus on [M-H]~ for quantitation (more stable for carboxylic acids).

Fragmentation Analysis & Mechanism

The fragmentation logic of CAS 3153-44-4 is driven by the stability of the aromatic acylium ion
and the lability of the carboxylic acid tail.

Primary Fragmentation Pathway (El & ESI+)

The most diagnostic feature in the mass spectrum is the cleavage alpha to the ketone

carbonyl.
e Precursor lon:m/z 208 (EI, M*") or 209 (ESI, [M+H]™").

o Base Peak Formation (m/z 135): The bond between the carbonyl carbon and the alpha-
methylene of the propionic chain breaks. The charge is retained on the aromatic side due to

resonance stabilization by the para-methoxy group.
o Mechanism:
-cleavage.
o Fragment:[CH30-Ph-C=0]+ (4-Methoxybenzoyl cation).
o Significance: This peak is the "fingerprint” of the p-anisoyl moiety.
e Secondary Fragmentation (m/z 135

107
77):.

o Loss of CO (28 Da): The acylium ion (m/z 135) loses carbon monoxide to form the

methoxyphenyl cation (m/z 107).

o Loss of Formaldehyde (30 Da): The methoxy group can fragment further, often yielding
ions at m/z 77 (phenyl cation) or m/z 92.

e Neutral Loss (Carboxylic Acid): In ESI+, a loss of water ([M+H-18]*
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m/z 191) is common. In El, the loss of the entire carboxylic acid chain (-CH2CH2COOH) is
less favorable than the formation of the stable acylium ion.

Negative Mode Pathway (ESI-)

e Precursor: [M-H]~ at m/z 207.[4]
o Decarboxylation: Loss of CO2 (44 Da) yields m/z 163.

» Diagnostic Utility: High intensity of m/z 207 confirms the presence of the free acid group.

Visualization of Signaling Pathways (Fragmentation
Logic)

The following diagram illustrates the competitive fragmentation pathways in Positive Mode
ESI/EL

Precursor lon
[M+H]+ (m/z 209)

or M+. (m/z 208)

Primary Cleavage
- CH2CH2COOH

- H20 (18 Da)

Dehydration Base Peak (Alpha Cleavage)
[M+H - H20]+ [p-Anisoyl Cation]+
(m/z 191) (m/z 135)

CO (28 Da)

Methoxy-Phenyl Cation
[CH30-Ph]+
(m/z 107)

CH20 (30 Da)

Phenyl Cation
[CEH5]+
(m/z 77)
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Caption: Stepwise fragmentation pathway of CAS 3153-44-4 showing the dominance of the p-

anisoyl cation (m/z 135).

Comparative Analysis: Target vs. Alternatives

To validate the identity of CAS 3153-44-4, it must be differentiated from its non-methoxylated
analog and its reduced metabolite.

Comparison Table

Key MS Fragments

Distinguishing

Compound Structure .
(Positive Mode) Feature

m/z 135 indicates p-
CAS 3153-44-4 MeO-Ph-CO- 135 (Base), 107, 209

methoxybenzoyl
(Target) CH2CH2COOH (M+H)

group.
3-Benzoylpropionic Ph-CO- 105 (Base), 77, 179 Shift of base peak by
Acid CH2CH2COOH (M+H) -30 Da (No methoxy).
34 m/z 121 (Tropylium-

) MeO-Ph- 121 (Base), 181 like) instead of
Methoxyphenyl)propio ]
A CH2CH2COOH (M+H) acylium. Lacks ketone

nic Aci

oxygen.

Mechanistic Differentiation

¢ Vs. 3-Benzoylpropionic Acid: The presence of the methoxy group stabilizes the acylium ion

significantly more than the unsubstituted benzoyl cation (m/z 105). If you see m/z 105, your

sample is likely contaminated with the non-methoxylated starting material.

e Vs. Reduced Analog: If the ketone is reduced to a methylene group (as in metabolic

reduction), the alpha-cleavage pathway is shut down. Instead, you observe benzylic

cleavage yielding m/z 121 (methoxybenzyl cation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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